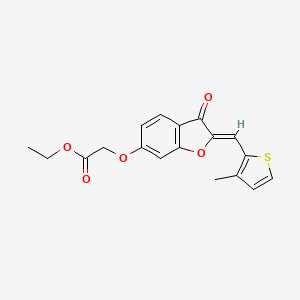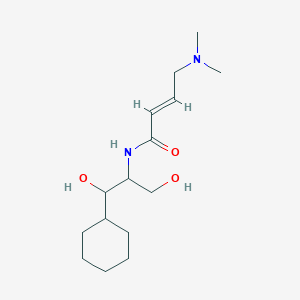
TCMDC-124975
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟活性
TCMDC-124975 表现出有希望的抗疟活性 . 它包含一个喹唑啉二酮核心,该核心以其广泛的生物活性而闻名 . 该化合物被评估其对恶性疟原虫 3D7 的抗疟活性 .
低毒性
据报道,该化合物具有低毒性 . 这使其成为进一步开发和优化作为治疗剂的潜在候选者 .
抗癌活性
This compound 已被评估其对 MCF-7 细胞系的抗增殖活性 . 这表明其在癌症研究领域具有潜在的应用 .
抗炎活性
喹唑啉二酮是 this compound 的核心结构,以其抗炎特性而闻名 . 这表明 this compound 可能用于治疗炎症性疾病 .
药物发现
This compound 由于其广泛的生物活性,是药物发现中一个值得注意的药效团 . 它存在于各种活性药物分子中 .
合成研究
已经描述了使用低成本商品和尽可能多的绿色替代品合成 this compound . 这使其成为可持续化学研究中的宝贵化合物 .
作用机制
Target of Action
The primary target of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, also known as TCMDC-124975, is the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA . This kinase is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum .
Mode of Action
This compound interacts with PfCLK3 by inhibiting its function . The compound was found to be active in vitro against recombinant PfCLK3 . The inhibition of PfCLK3 by this compound disrupts the processing of parasite RNA, thereby affecting the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the RNA splicing pathway in the parasite . PfCLK3, along with other members of the PfCLK family, plays a crucial role in the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Therefore, the inhibition of PfCLK3 disrupts these biochemical pathways, leading to downstream effects on the survival and propagation of the parasite .
Pharmacokinetics
It is suggested that this compound is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead . This implies that the compound has favorable pharmacokinetic properties that allow it to be absorbed and distributed in the body, exert its action, and then be metabolized and excreted.
Result of Action
The result of the action of this compound is the inhibition of the survival and propagation of Plasmodium falciparum . By inhibiting PfCLK3, this compound disrupts the processing of parasite RNA, which is essential for the survival of the parasite’s blood stage . This leads to the death of the parasite and a reduction in the severity of the malaria infection .
生化分析
Biochemical Properties
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of certain enzymes, such as metallocarboxypeptidases, which are involved in peptide catabolism . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity and affecting the overall biochemical pathway.
Cellular Effects
The effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it has been observed to impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to their inhibition or activation . This binding interaction is crucial for the compound’s ability to modulate biochemical pathways and cellular processes. Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its efficacy . Its initial effects on cellular function remain significant, with long-term studies indicating potential changes in cellular behavior and function.
Dosage Effects in Animal Models
In animal models, the effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including changes in cellular behavior and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its efficacy and potential therapeutic applications.
Subcellular Localization
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-19(26(2)3)25-21(22-15)24-17-11-9-16(10-12-17)23-20(27)14-28-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZZLNVSYDOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)
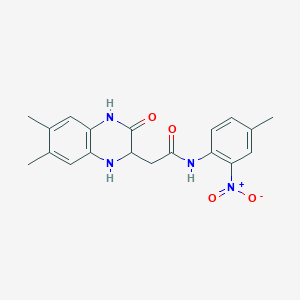


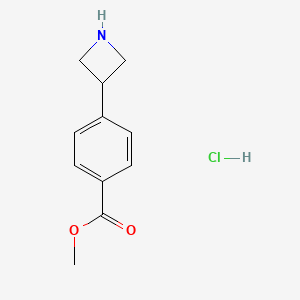

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
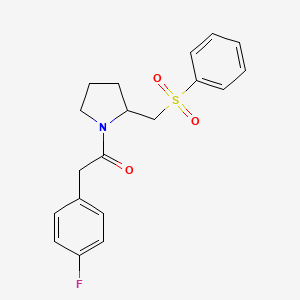
![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)

